(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound “(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring via a Z-configured methylene bridge. Key structural attributes include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: Substituted at position 2 with a pyrrolidin-1-yl group (a five-membered saturated amine ring) and at position 9 with a methyl group.
- Thiazolidin-4-one moiety: Contains a thioxo (C=S) group at position 2 and an isopropyl substituent at position 2.
- Stereochemistry: The Z-configuration of the methylene bridge ensures spatial proximity of the pyrido[1,2-a]pyrimidinone and thiazolidinone rings, likely influencing molecular rigidity and target binding .
Properties
IUPAC Name |
(5Z)-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-12(2)24-19(26)15(28-20(24)27)11-14-17(22-8-4-5-9-22)21-16-13(3)7-6-10-23(16)18(14)25/h6-7,10-12H,4-5,8-9H2,1-3H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAPEPDIECPOAZ-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory effects, and enzymatic inhibition.
Structural Characteristics
The compound features a thiazolidinone core, which is known for its bioactive properties. The structural framework includes:
- Thiazolidinone Ring : Implicated in various pharmacological activities.
- Pyrido[1,2-a]pyrimidine moiety : Linked via a methylene bridge, contributing to its biological profile.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : Thiazolidinones inhibit key enzymes involved in cancer progression.
- Cell Cycle Arrest : They induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Targeting : These compounds can act as molecular-targeting agents, disrupting specific pathways essential for tumor growth.
A study highlighted that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Anti-inflammatory Activity
The compound's anti-inflammatory potential is notable, particularly through its action as a COX-II inhibitor. This activity is crucial in managing conditions like arthritis and cardiovascular diseases. Research indicates that derivatives of thiazolidinones can selectively inhibit COX-II with minimal side effects compared to traditional NSAIDs .
A comparative analysis of COX inhibitors showed that certain thiazolidinone derivatives exhibited IC50 values significantly lower than those of established drugs like Celecoxib, demonstrating their potential as safer alternatives for treating inflammation-related disorders .
Acetylcholinesterase Inhibition
The compound has also been studied for its acetylcholinesterase (AChE) inhibitory activity, which is vital in the treatment of Alzheimer's disease. Molecular docking studies revealed that the compound binds effectively to the AChE active site, showing promising results compared to standard inhibitors like Donepezil . The binding interactions include hydrogen bonding and hydrophobic interactions with key amino acid residues within the enzyme's active site.
Research Findings and Case Studies
Recent literature presents various studies focusing on the synthesis and biological evaluation of thiazolidinone derivatives:
Scientific Research Applications
The compound (Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources.
Chemical Properties and Structure
The compound features a complex structure characterized by a thioxothiazolidin core, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 414.54 g/mol . The presence of both pyrido[1,2-a]pyrimidine and thiazolidin moieties suggests potential interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiazolidin derivatives are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications in the thiazolidin structure can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Thioxothiazolidin derivatives have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This compound's unique structure may contribute to its effectiveness in disrupting microbial cell functions, making it a potential candidate for developing new antimicrobial agents .
Neurological Applications
The pyrrolidine moiety in the compound suggests potential neuroprotective effects. Compounds that interact with neurotransmitter systems or exhibit neuroprotective properties are critical in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of similar thiazolidin derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study emphasized the importance of structural modifications that could enhance efficacy and selectivity against cancer cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized various thioxothiazolidin derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 3: Neuroprotective Effects
A recent study focused on the neuroprotective effects of pyrrolidine-containing compounds, highlighting their ability to reduce neuronal apoptosis induced by oxidative stress. The findings suggested that these compounds could be developed into therapeutic agents for neurodegenerative conditions, given their capacity to modulate oxidative stress markers and improve neuronal survival rates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of the target compound are compared below with analogs reported in recent literature. Key differences in substituents, stereochemistry, and scaffold modifications significantly impact physicochemical properties and bioactivity.
Table 1: Structural Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Lipophilicity: The target compound’s pyrrolidin-1-yl group at position 2 enhances aqueous solubility compared to non-amine analogs. However, the 4-methylpiperazin-1-yl substituent in 361996-85-2 offers superior solubility due to its higher basicity (pKa ~8.5 vs. pyrrolidine’s ~11) . The 3-isopropyl group on the thiazolidinone contributes to moderate lipophilicity (predicted logP ~3.2), whereas the 3-methoxypropyl group in 361996-85-2 reduces logP (~2.8), favoring better membrane permeability .
Stereochemical Stability: The Z-configuration in the target compound is critical for maintaining planar geometry between the two heterocyclic systems, a feature shared with analogs like 361996-85-2.
Allylamino-substituted derivatives (e.g., 361995-60-0) exhibit reactivity toward nucleophilic residues, suggesting utility in covalent inhibitor design .
Metabolic Considerations :
- The methoxypropyl group in 361996-85-2 may reduce oxidative metabolism in the liver compared to the isopropyl group in the target compound, as alkyl ethers are less susceptible to cytochrome P450 oxidation .
Preparation Methods
Construction of the Bicyclic Scaffold
The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a lithium amide-mediated cyclization (adapted from):
Step 1 : Acylation of 2-amino-4-methylpyridine with methyl propiolate in the presence of LDA (lithium diisopropylamide) yields an alkynamide intermediate.
Step 2 : Thermal cyclization at 120°C in toluene forms the pyrido[1,2-a]pyrimidin-4-one scaffold with a 9-methyl group.
Reaction conditions :
Functionalization at Position 2
Chlorination and amination :
- POCl3-mediated chlorination at position 2 (80°C, 4 h).
- Nucleophilic substitution with pyrrolidine in DMF at 60°C (24 h, 85% yield).
Key intermediate : 9-Methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Introduction of the 3-Formyl Group
Vilsmeier-Haack Formylation
The 3-position is formylated using the Vilsmeier reagent (POCl3/DMF):
Intermediate : 3-Formyl-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Synthesis of 3-Isopropyl-2-Thioxothiazolidin-4-One
Thiazolidinone Formation
Adapted from, the synthesis involves:
- Reaction of isopropylamine with carbon disulfide and methyl (2-chloroacetyl)carbamate in acetonitrile.
- Cyclization under basic conditions (triethylamine, rt, 10 min).
Characterization :
Knoevenagel Condensation
Coupling of Fragments
The aldehyde intermediate reacts with 3-isopropyl-2-thioxothiazolidin-4-one under piperidine-catalyzed conditions :
Mechanistic insight :
- Base-mediated deprotonation of the thiazolidinone’s active methylene group.
- Nucleophilic attack on the aldehyde, followed by dehydration.
Optimization data :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Z/E Ratio |
|---|---|---|---|---|
| Piperidine | EtOH | 80 | 82 | 95:5 |
| DBU | DMF | 100 | 75 | 85:15 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6):
- δ 1.25 (d, 6H, J = 6.8 Hz, CH(CH3)2)
- δ 3.78 (s, 3H, NCH3)
- δ 7.45 (s, 1H, CH=)
- δ 8.20 (d, 1H, J = 8.0 Hz, pyrido H)
IR (KBr) :
- ν 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)
HRMS (ESI) :
- Calculated for C22H23N4O2S2: 463.1211
- Found: 463.1208 [M+H]+
Challenges and Optimization Strategies
Regioselectivity in Pyrido[1,2-a]Pyrimidinone Synthesis
Stereochemical Control
Industrial Scalability Considerations
| Step | Cost Driver | Green Chemistry Alternative |
|---|---|---|
| POCl3 chlorination | Toxicity of POCl3 | Use PCl3 with ionic liquids |
| Knoevenagel step | Solvent waste (EtOH) | Microwave-assisted neat reaction |
Applications and Derivatives
Biological relevance :
Q & A
Q. What are the key synthetic strategies for this compound, and how are intermediates monitored?
The synthesis involves multi-step reactions, including condensation of thiazolidinone precursors with pyrido[1,2-a]pyrimidinone derivatives. Critical steps include controlling reaction temperature (60–80°C), solvent selection (e.g., DMF or acetonitrile), and catalysts like piperidine or Lewis acids. Intermediates are monitored via thin-layer chromatography (TLC) for progress, and final products are purified using column chromatography. Structural confirmation relies on NMR (¹H/¹³C) and IR spectroscopy to verify Z-configuration and functional groups .
Q. How is the structural integrity of this compound validated post-synthesis?
Post-synthesis validation combines spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Confirms regiochemistry of the pyrido[1,2-a]pyrimidinone core and thiazolidinone substituents.
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
- HPLC-MS : Ensures >95% purity and detects trace impurities. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Common impurities include unreacted starting materials, byproducts from incomplete cyclization, and Z/E isomerization byproducts. Mitigation strategies:
- Solvent polarity adjustment : Reduces isomerization (e.g., using DMSO for polar intermediates).
- Recrystallization : Ethanol/DMF mixtures improve purity.
- Catalyst optimization : Lewis acids like ZnCl₂ enhance regioselectivity .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield?
Use Design of Experiments (DoE) to evaluate variables:
- Temperature : Higher temperatures (70–80°C) accelerate cyclization but risk decomposition.
- Solvent : Acetonitrile improves solubility of aromatic intermediates vs. DMF.
- Catalyst loading : 10 mol% piperidine maximizes yield while minimizing side reactions. Continuous flow reactors (e.g., microreactors) enhance reproducibility by tightly controlling residence time and mixing .
Q. How to resolve contradictions in reported biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell lines, concentration ranges) or structural analog interference. Strategies include:
- Standardized assays : Use isogenic cell lines and consistent IC₅₀ protocols.
- Comparative studies : Test the compound alongside analogs (e.g., 3-isobutyl or 4-fluorobenzyl derivatives) to isolate structure-activity relationships (SAR).
- Molecular docking : Validate target binding modes against crystallographic data for related thiazolidinones .
Q. What methodologies are used to study interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like kinases or GPCRs.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions.
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells. Cross-validation with mutagenesis studies identifies critical binding residues .
Q. How do structural modifications (e.g., pyrrolidin-1-yl vs. morpholine substituents) impact activity?
A comparative table of analogs from literature:
| Substituent | Target Affinity (nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| Pyrrolidin-1-yl | 120 ± 15 | 8.2 | |
| 4-Methylpiperidin-1-yl | 85 ± 10 | 5.1 | |
| Thiomorpholine | 200 ± 20 | 12.4 |
Pyrrolidin-1-yl enhances target affinity due to optimal steric fit, while morpholine derivatives improve solubility but reduce potency .
Methodological Guidance
Q. What computational tools are recommended for predicting the pharmacokinetics of this compound?
- SwissADME : Predicts logP, bioavailability, and blood-brain barrier penetration.
- Molecular Dynamics (MD) Simulations : Assesses stability in lipid bilayers for membrane-bound targets.
- CYP450 inhibition assays : Validates metabolic stability using human liver microsomes .
Q. How to design a robust SAR study for derivatives of this compound?
- Core modifications : Vary the thiazolidinone substituents (e.g., isopropyl vs. benzyl).
- Side-chain diversification : Introduce polar groups (e.g., hydroxyl, amino) to modulate solubility.
- Bioisosteric replacement : Replace pyrrolidin-1-yl with piperazine for improved pharmacokinetics. Prioritize analogs with ClogP < 3 and topological polar surface area (TPSA) > 80 Ų for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
